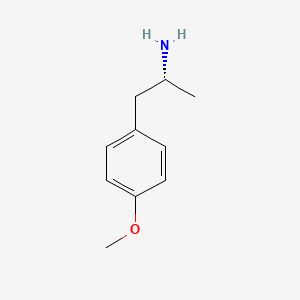

(R)-1-(4-Methoxyphenyl)propan-2-amine

描述

Contextual Significance within Chiral Amine Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. rsc.org The development of efficient methods for producing enantiomerically pure amines is a major focus in organic chemistry. rsc.org (R)-1-(4-Methoxyphenyl)propan-2-amine serves as a key example within this class of compounds, highlighting the importance of stereocontrol in chemical synthesis. Its preparation and use are illustrative of the broader trends and challenges in the field of chiral amine chemistry, including the shift towards more sustainable biocatalytic methods. rsc.org

Importance of Stereochemistry in Molecular Recognition and Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in how molecules interact with biological systems. nih.gov The specific spatial orientation of a drug molecule, for instance, dictates how well it can bind to its target receptor, much like a key fits into a lock. nih.gov Different stereoisomers, or enantiomers, of a chiral compound can exhibit vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. This principle underscores the necessity of producing single-enantiomer compounds for pharmaceutical applications. nottingham.ac.uk The study of molecules like this compound provides valuable insights into these structure-activity relationships.

Overview of Research Directions and Scope

Research concerning this compound is primarily centered on its synthesis and its application as a chiral building block in the creation of more complex molecules. chemicalbook.com A significant area of investigation involves the development of stereoselective synthetic routes to obtain the (R)-enantiomer with high purity. chemicalbook.com Furthermore, its use as a precursor in the synthesis of specific pharmaceutical compounds, such as the bronchodilator (R,R)-formoterol, is a key application that drives research interest. chemicalbook.com

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2R)-1-(4-methoxyphenyl)propan-2-amine |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 58993-79-6 (free base) |

| Boiling Point | 258 °C |

| Density | 0.990 g/cm³ |

属性

IUPAC Name |

(2R)-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGYEDYHPHMHGK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274078 | |

| Record name | (αR)-4-Methoxy-α-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58993-79-6 | |

| Record name | (αR)-4-Methoxy-α-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58993-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyamphetamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058993796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αR)-4-Methoxy-α-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, 4-methoxy-α-methyl-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MA, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WSG94L9JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Enantioselective Approaches

Traditional Synthesis Routes

Traditional methods typically involve the non-stereoselective synthesis of 1-(4-Methoxyphenyl)propan-2-amine, yielding a racemic mixture which must then be resolved to isolate the (R)-enantiomer.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. libretexts.orgyoutube.com This process involves the reaction of an aldehyde or ketone with a nitrogen source, typically ammonia (B1221849) or an amine, to form an imine or iminium ion intermediate, which is then reduced to the final amine. libretexts.orgyoutube.com

For the synthesis of 1-(4-Methoxyphenyl)propan-2-amine, the most direct precursor is 4-methoxyphenylacetone (B17817). A classic method for this transformation is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. mdma.chwikipedia.org The reaction proceeds by converting the ketone to an amine via reductive amination, though it often requires high temperatures, sometimes exceeding 180°C. wikipedia.orgalfa-chemistry.com The mechanism involves the initial formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. mdma.chwikipedia.org A general procedure involves refluxing 4-methoxyphenylacetone with anhydrous ammonium formate, followed by acid hydrolysis to yield the racemic amine. mdma.ch

Alternatively, catalytic reductive amination offers milder conditions. Studies have shown the effectiveness of various catalysts for the reductive amination of aromatic aldehydes. For instance, cobalt-based composites have been used to catalyze the amination of p-methoxybenzaldehyde with primary amines in the presence of hydrogen gas, yielding the corresponding N-substituted amines in high yields (72-96%) at 100°C. mdpi.com While this would produce a secondary amine, adapting the conditions with ammonia as the nitrogen source is a viable, though potentially challenging, route to the primary amine due to risks of over-alkylation. libretexts.org Other catalytic systems, such as those employing rhodium complexes, can facilitate the reductive amination of ketones with ammonium formate at much lower temperatures (50-70 °C) and with high chemoselectivity. mdma.ch

Once the racemic amine is synthesized, the separation of the (R)- and (S)-enantiomers is necessary. This process, known as chiral resolution, is a critical step in obtaining the enantiomerically pure target compound. wikipedia.org

The most common industrial method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., (R)-amine·(L)-acid and (S)-amine·(L)-acid), which, unlike enantiomers, have different physical properties, such as solubility. rsc.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired amine enantiomer is recovered by treating the purified diastereomeric salt with a base. libretexts.org

Commonly used chiral acids for this purpose include L-tartaric acid and (S)-mandelic acid. libretexts.orggoogle.comonyxipca.com The selection of the appropriate resolving agent and solvent system is crucial for efficient separation and is often determined through screening processes. onyxipca.com For instance, a patent describes the resolution of the related compound N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a direct precursor to the target amine, using (S)-mandelic acid. In another example, racemic 1-phenyl-2-propanamine, a structurally similar amine, can be resolved using (+)-tartaric acid to form diastereomeric salts that are separable via crystallization. libretexts.org

| Resolving Agent | Type | Reference |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | libretexts.org |

| (-)-Dibenzoyltartaric Acid | Chiral Acid | onyxipca.com |

| (-)-Mandelic Acid | Chiral Acid | libretexts.org |

| (+)-Camphor-10-sulfonic Acid | Chiral Acid | libretexts.org |

Kinetic resolution is an enzyme-based method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst. Lipases are a class of hydrolase enzymes frequently employed for this purpose due to their stability, commercial availability, and high enantioselectivity. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic amine, one enantiomer is selectively acylated by the enzyme in the presence of an acyl donor (e.g., an ester like isopropenyl acetate). nih.gov This results in a mixture containing the acylated (amide) form of one enantiomer and the unreacted form of the other enantiomer. These two compounds, having different functional groups, can then be easily separated. The maximum theoretical yield for the desired unreacted enantiomer in a classic kinetic resolution is 50%. wikipedia.org The lipase (B570770) from Pseudomonas cepacia is one such enzyme that has shown high enantioselectivity in the resolution of various chiral compounds. nih.gov While specific studies on the lipase-catalyzed resolution of 1-(4-methoxyphenyl)propan-2-amine are not prevalent, the technique is widely applied to resolve structurally related chiral amines and alcohols. nih.gov

Chiral Resolution Techniques

Asymmetric Synthesis

To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods are employed to directly produce the desired enantiomer. Biocatalytic approaches are particularly powerful in this regard.

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of chiral amines like (R)-1-(4-Methoxyphenyl)propan-2-amine, transaminases and imine reductases are the most relevant enzyme classes. rsc.orgresearchgate.net

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone substrate. This reaction directly converts a prochiral ketone, such as 4-methoxyphenylacetone, into a chiral amine with high enantiomeric excess. researchgate.net Depending on the enzyme chosen, either the (R)- or (S)-enantiomer can be selectively produced. mdpi.com The industrial value of transaminases has been demonstrated in the synthesis of several pharmaceutical compounds, showcasing their excellent enantioselectivity and operation under environmentally benign, aqueous conditions. rsc.org

Imine Reductases (IREDs) represent another class of enzymes capable of producing chiral amines. researchgate.netnih.gov These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine source. researchgate.net This process is effectively a biocatalytic reductive amination. researchgate.netrsc.org Through protein engineering and directed evolution, IREDs have been developed with broad substrate scopes and high stereoselectivity, making them valuable tools for the synthesis of secondary and tertiary chiral amines. nih.govrsc.org Recent research has focused on engineering IREDs to asymmetrically synthesize key intermediates for drugs like dextromethorphan (B48470), which share structural motifs with the target compound. nih.gov

| Enzyme Class | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Transaminase (TA) | Asymmetric amination of a ketone | Direct conversion of ketone to chiral amine with high enantioselectivity. | rsc.org |

| Imine Reductase (IRED) | Asymmetric reductive amination | Enables synthesis of chiral secondary and tertiary amines. | researchgate.netnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone | Efficient for synthesis of small, short-chain chiral amines. | frontiersin.org |

Biocatalytic Approaches

ω-Transaminase-Catalyzed Asymmetric Amination of Prochiral Ketones

ω-Transaminases (ω-TAs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov This method is highly attractive for the synthesis of enantiopure amines from prochiral ketones due to its high atom economy and excellent stereoselectivity. nih.govmdpi.com The synthesis of this compound via this method starts from the corresponding prochiral ketone, 1-(4-methoxyphenyl)propan-2-one.

The reaction mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from an amine donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. nih.gov This intermediate then transfers the amino group to the ketone substrate, regenerating the PLP and yielding the desired chiral amine. nih.gov

Several (R)-selective ω-transaminases have been identified and employed for the amination of prochiral ketones. researchgate.net For instance, ω-transaminases from Hyphomonas neptunium, Aspergillus terreus, and Arthrobacter sp. have demonstrated perfect stereoselectivity (ee >99%) in the amination of various substrates. researchgate.net The choice of amine donor is crucial for driving the reaction equilibrium towards product formation. While amino acids like D-alanine can be used, sacrificial amine donors such as isopropylamine (B41738) are often employed in excess. researchgate.net

Research has shown that optimizing reaction parameters such as pH, temperature, and co-solvent is critical for maximizing conversion and enantioselectivity. researchgate.net For example, in the transamination of a similar substrate, 1-(3-methylphenyl)ethan-1-one, an optimal pH of 8 and a temperature of 45 ± 2 °C resulted in a conversion of 99.02 ± 2.61%. researchgate.net The use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can also enhance the solubility of hydrophobic ketone substrates and improve reaction rates. researchgate.netmdpi.com

| ω-Transaminase Source | Substrate | Amine Donor | Key Findings | Reference |

|---|---|---|---|---|

| Hyphomonas neptunium | Prochiral ketones | D-alanine | Exhibited perfect stereoselectivity (ee >99%). | researchgate.net |

| Aspergillus terreus | Prochiral ketones | D-alanine | Showed perfect stereoselectivity (ee >99%) and often better conversion than other tested transaminases. | researchgate.net |

| Arthrobacter sp. | Prochiral ketones | D-alanine | Displayed perfect stereoselectivity (ee >99%). | researchgate.net |

| Engineered ω-Transaminase (Merck & Codexis) | Pro-sitagliptin ketone | Isopropylamine | Tolerated high substrate concentration (200 g/L) in 50% DMSO, producing the chiral amine in high yield. | mdpi.com |

Amine Dehydrogenase (AmDH)-Mediated Reductive Amination

Amine dehydrogenases (AmDHs) offer a direct and atom-efficient route for the asymmetric synthesis of chiral amines from ketones, utilizing ammonia and a hydride source, typically from a nicotinamide (B372718) cofactor like NADH or NADPH. uva.nlnih.gov This method is advantageous as it avoids the use of an amino donor that generates a ketone byproduct, with the only byproduct being water. nih.gov

Engineered AmDHs have been developed that exhibit high activity and stereoselectivity for the reductive amination of pharmaceutically relevant ketones. uva.nl For instance, an AmDH created from an L-lysine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1) has shown the ability to convert various aromatic ketones with high conversions and perfect optical purity. uva.nl This engineered enzyme demonstrated a unique substrate-dependent switch in enantioselectivity, capable of producing both (S)- and (R)-configured amines with up to >99.9% enantiomeric excess. uva.nl

The reductive amination process is often coupled with a cofactor regeneration system, such as using formate dehydrogenase (FDH) to regenerate NADH from NAD+ at the expense of formate. nih.govrsc.org This dual-enzyme system allows for the use of catalytic amounts of the expensive nicotinamide cofactor. nih.gov The reaction conditions, including temperature and pH, significantly influence the enzyme's activity and stability, as well as the stability of the cofactor. uva.nlnih.gov The LE-AmDH-v1, for example, is highly thermostable and operates optimally at 50°C and pH 9.0. uva.nl

Alcohol Dehydrogenase (ADH)-Mediated Bioreduction in Precursor Synthesis

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols. While not directly producing the amine, ADHs can be used to synthesize chiral alcohol precursors with high enantioselectivity. This chiral alcohol can then be converted to the desired amine through subsequent chemical steps, a process known as a chemoenzymatic strategy.

For example, the bioreduction of a ketone precursor using an ADH can yield an enantiopure alcohol. The alcohol can then be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source via an SN2 reaction, which proceeds with inversion of configuration.

Recombinant ADHs from organisms like Lactobacillus kefir (LkADH) and Rhodococcus aetherivorans (RaADH) are known to be effective biocatalysts for the production of enantiopure alcohols. nih.gov LkADH typically produces (R)-alcohols, while RaADH is known for producing (S)-alcohols. nih.gov The bioreduction of substituted 1-(arylsulfanyl)propan-2-ones using whole-cell biocatalysts containing these ADHs has been shown to proceed with excellent enantioselectivity (ee > 99%) and good to excellent conversions. nih.gov

Whole-Cell Biocatalysis and Immobilized Enzyme Reactors

For industrial applications, the use of whole-cell biocatalysts or immobilized enzymes is often preferred over isolated enzymes. nih.govnih.gov Whole-cell systems, which utilize the entire microorganism, offer several advantages, including eliminating the need for costly and time-consuming enzyme purification and providing a natural environment for the enzyme, which can enhance its stability. nih.govtaylorfrancis.com Furthermore, if the whole-cell system contains the necessary cofactor regeneration machinery, the external addition of expensive cofactors can be avoided. nih.gov

Asymmetric Catalysis with Chiral Ligands and Metal Complexes

Asymmetric catalysis using chiral metal complexes is a well-established method for the enantioselective synthesis of chiral compounds. For the synthesis of this compound, this approach typically involves the asymmetric hydrogenation or transfer hydrogenation of a prochiral imine or enamine precursor derived from 1-(4-methoxyphenyl)propan-2-one.

The key to this method is the use of a chiral ligand that coordinates to a metal center (commonly rhodium, ruthenium, or iridium) to create a chiral catalytic environment. This chiral complex then directs the hydrogenation of the C=N double bond from a specific face, leading to the preferential formation of one enantiomer of the amine.

While specific examples for the synthesis of this compound using this method are not detailed in the provided search results, the general principle is a cornerstone of asymmetric synthesis. The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the chiral ligand, the choice of metal, and the reaction conditions (e.g., hydrogen pressure, temperature, and solvent).

Use of Chiral Auxiliaries

The use of a chiral auxiliary is a classical strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In this approach, a prochiral starting material is covalently bonded to an enantiomerically pure chiral auxiliary to form a diastereomeric intermediate. wikipedia.orgresearchgate.net The chiral auxiliary then directs a subsequent stereoselective transformation, after which it is cleaved to yield the desired enantiomerically enriched product and the recoverable auxiliary. wikipedia.org

For the synthesis of this compound, a common strategy would involve the reaction of a derivative of 1-(4-methoxyphenyl)propan-2-one with a chiral auxiliary to form a chiral enamine or imine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the auxiliary, would yield the target amine.

Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide, and the α-proton can be deprotonated to form an enolate that reacts diastereoselectively. wikipedia.org While this specific application is for alkylation, similar principles of steric hindrance and chelation control can be applied to other transformations. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Chemoenzymatic Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. nih.govbeilstein-journals.org This approach can involve using an enzyme to create a key chiral intermediate that is then elaborated through chemical reactions, or vice versa. nih.gov

A relevant chemoenzymatic strategy for the synthesis of this compound could involve the enzymatic resolution of a racemic mixture of the amine or a precursor. For example, a lipase could be used to selectively acylate the (S)-enantiomer of the amine, allowing for the separation of the unreacted (R)-enantiomer.

Another chemoenzymatic route could involve the ADH-mediated bioreduction of 1-(4-methoxyphenyl)propan-2-one to the corresponding (R)-alcohol, as mentioned in section 2.2.1.3. This enantiopure alcohol can then be converted to the (R)-amine through a series of chemical steps, such as conversion to a sulfonate ester followed by nucleophilic substitution with an amine source, which would proceed with retention of configuration if a double inversion process is used or with inversion if a single SN2 reaction is performed.

One-pot chemoenzymatic processes are particularly attractive as they can reduce the number of work-up and purification steps. rsc.org For example, a chemical reaction could be used to generate a ketone in situ, which is then asymmetrically aminated by a transaminase in the same reaction vessel.

| Synthetic Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| ω-Transaminase-Catalyzed Amination | Direct asymmetric amination of a prochiral ketone. nih.govmdpi.com | High enantioselectivity, atom economy, mild conditions. nih.gov | Unfavorable reaction equilibrium, substrate/product inhibition. researchgate.net |

| Amine Dehydrogenase-Mediated Amination | Uses ammonia and a hydride source for direct amination. uva.nlnih.gov | High atom economy (water as byproduct), high stereoselectivity. nih.govrsc.org | Requires efficient cofactor regeneration, enzyme stability. uva.nlnih.gov |

| ADH-Mediated Bioreduction | Enantioselective synthesis of a chiral alcohol precursor. nih.gov | Excellent enantioselectivity for the alcohol. nih.gov | Requires additional chemical steps to convert the alcohol to the amine. |

| Whole-Cell/Immobilized Enzymes | Use of entire microorganisms or enzymes fixed on a support. nih.govnih.gov | No need for enzyme purification, enhanced stability, reusability. nih.govresearchgate.net | Mass transfer limitations, potential for side reactions from other cellular enzymes. bath.ac.uk |

| Asymmetric Catalysis | Hydrogenation of a prochiral imine using a chiral metal complex. | High turnover numbers, broad substrate scope. | Cost and toxicity of metal catalysts, sensitivity to impurities. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. wikipedia.org | Well-established and predictable, auxiliary can be recycled. wikipedia.orgresearchgate.net | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the auxiliary. wikipedia.org |

| Chemoenzymatic Strategies | Combination of chemical and enzymatic steps. nih.govbeilstein-journals.org | Leverages the strengths of both catalysis types for efficient synthesis. nih.gov | Compatibility of reaction conditions between chemical and enzymatic steps can be an issue. |

Advanced Synthetic Considerations in the Synthesis of this compound

The synthesis of enantiomerically pure chiral amines such as this compound is a focal point in pharmaceutical and fine chemical research. wiley.com Advances in synthetic methodologies have been driven by the need for highly efficient, selective, and sustainable processes. This article details advanced considerations in the synthesis of this specific chiral amine, focusing on the optimization of yield and enantiomeric purity, the challenges of scaling production, and the integration of green chemistry principles.

Yield and Enantiomeric Excess Optimization

Achieving high yield and exceptional enantiomeric excess (ee) is paramount in the synthesis of single-enantiomer compounds. For this compound, several catalytic strategies have been developed that offer significant advantages over classical resolution methods. These modern approaches are designed to be reliable and efficient for producing structurally diverse chiral amines. miamioh.edu

Biocatalytic methods, particularly those employing ω-transaminases (ω-TAs), have matured to offer straightforward preparative formation of chiral amines. wiley.com These enzymatic approaches are highly sought after for their remarkable selectivity. Industrial-scale synthesis has demonstrated that immobilized whole-cell biocatalysts can achieve greater than 99% enantiomeric excess under optimized conditions. The use of ω-TAs is a key example of how biocatalysis can produce chiral piperidines and other amine structures efficiently. wiley.com The success of these enzymatic reactions often relies on shifting the reaction equilibrium towards the desired amine product, which can be accomplished by using an excess of an amine donor like isopropylamine (IPA). wiley.com

Asymmetric hydrogenation of prochiral imines represents another direct and efficient route to valuable α-chiral amines. nih.gov This method has been successfully applied on a multi-ton scale in industrial processes, underscoring its robustness. nih.gov The development of modular chiral ligands and novel transition-metal complexes has enabled the fine-tuning of catalysts to achieve high activity and efficiency. nih.gov For instance, a patented method describes the synthesis of the target compound's precursor, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, with high yield and stereoselectivity using a Pt/C catalyst for hydrogenation, followed by further catalytic hydrogenation to yield the final amine. google.com

To facilitate the rapid optimization of these complex asymmetric transformations, high-throughput screening (HTS) techniques have been developed. nih.gov These protocols allow for the quick determination of both yield and enantiomeric excess from a large number of reaction permutations. nih.govambeed.com One such novel HTS method uses a combination of a fluorescent indicator displacement assay to quantify the amine concentration (yield) and a circular dichroism (CD) active Fe(II) complex to determine the enantiomeric excess. nih.gov This approach can accurately analyze hundreds of samples in under fifteen minutes, significantly accelerating the discovery and optimization of catalytic systems for chiral amine synthesis. nih.gov

Below is a data table summarizing findings from various enantioselective approaches relevant to chiral amine synthesis.

Scalability in Research Synthesis

The transition from a laboratory-scale reaction to a larger, more industrially relevant scale presents significant challenges. The choice of synthetic route is heavily influenced by its potential for scale-up. researchgate.netacs.org For this compound and other chiral amines, scalability requires a process that is not only high-yielding and selective but also cost-effective, safe, and robust. nih.govresearchgate.net

Biocatalytic routes are particularly well-suited for large-scale applications. wiley.com The use of immobilized enzymes, for example, improves stability and allows for catalyst reuse, which is crucial for reducing costs in biomanufacturing. nih.gov The production of the antidiabetic drug sitagliptin, which involves a transaminase-catalyzed step, has been demonstrated at an impressive scale of 200 g/L, highlighting the industrial viability of this technology. wiley.com Process optimization, guided by techno-economic assessments, is essential for establishing commercially viable biomanufacturing routes for chiral amines. nih.gov

Chemical catalytic methods, such as asymmetric hydrogenation, are also designed with scalability in mind. A patented process for a precursor to (R, R)-formoterol, which involves the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, emphasizes its suitability for large-scale industrial production due to high yields and simple purification. google.com Furthermore, the development of continuous flow systems for asymmetric hydrogenation allows for gram-scale production with comparable yields and enantioselectivities to batch processes, offering a safer and more efficient manufacturing alternative. rsc.org Synthetic strategies that use inexpensive, commercially available reagents and operate under mild conditions are generally more amenable to scale-up. researchgate.net

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals and fine chemicals is a critical goal for modern chemistry. rsc.orgrsc.org The 12 principles of green chemistry provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com

In the context of synthesizing this compound, several green chemistry principles are particularly relevant:

Use of Catalysis : Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can perform a single reaction multiple times, thus minimizing waste. youtube.com Both biocatalysis (using enzymes) and transition-metal catalysis are central to the efficient synthesis of chiral amines. nih.govnih.gov

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure can significantly reduce energy consumption. youtube.com Many enzymatic reactions, including those using lipases and transaminases, proceed under mild conditions, making them energy-efficient alternatives to traditional chemical methods that may require harsh conditions. wiley.comnih.gov

Use of Safer Solvents and Auxiliaries : The choice of solvent is a key aspect of green chemistry. youtube.com Research into enzymatic amide bond formation, for instance, has focused on using green solvents. nih.gov Some modern catalytic methods can even be performed without any solvent, further reducing environmental impact. rsc.org

Maximizing Atom Economy : Synthetic methods should be designed to incorporate the maximum amount of starting materials into the final product, generating little to no waste. rsc.orgyoutube.com Asymmetric hydrogenation and reductive amination are often highly atom-economical processes. nih.govresearchgate.net

Real-time Analysis for Pollution Prevention : In-process monitoring can help minimize or eliminate the formation of byproducts. youtube.com High-throughput screening methods contribute to this principle by allowing for rapid analysis and optimization of reaction conditions. nih.govambeed.com

The CHEM21 green metrics toolkit provides a practical means for researchers to evaluate the environmental footprint of a chemical process, promoting more sustainable and environmentally conscious decision-making in the laboratory. rsc.orgrsc.org By applying these metrics, chemists can compare different synthetic pathways and identify the "greenest" option. rsc.org

Advanced Analytical and Stereochemical Characterization

Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is critical. For (R)-1-(4-Methoxyphenyl)propan-2-amine, several chromatographic techniques are employed to separate and quantify the (R) and (S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely used direct method for resolving enantiomers. chromatographyonline.com This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. khanacademy.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for separating a broad range of chiral compounds, including amines. windows.netresearchgate.net Columns like Chiralpak® and Lux® series are frequently used. windows.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into the chiral cavities of the stationary phase. sigmaaldrich.com For amine compounds, the mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with an additive (like trifluoroacetic acid or an amine), is optimized to achieve baseline resolution. researchgate.net

Table 1: Examples of Chiral HPLC Stationary Phases for Amine Enantioseparation

| Chiral Stationary Phase (CSP) Type | Trade Name Example | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based (Amylose or Cellulose derivatives) | Chiralpak® AD-H, Chiralcel® OD-H | Hexane/Isopropanol/Diethylamine | Differential interactions (hydrogen bonds, steric hindrance) within the helical polymer grooves. windows.netnih.gov |

| Pirkle-type (π-acid/π-base) | (R,R) Whelk-O® 1 | Hexane/Ethanol/Trifluoroacetic Acid | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. researchgate.net |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V2 | Methanol/Water with ionic additives (e.g., ammonium (B1175870) trifluoroacetate) | Inclusion complexing and multiple hydrogen bonding, ionic, and dipole interactions. researchgate.netsigmaaldrich.com |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. researchgate.net For primary amines like this compound, analysis often requires prior derivatization to improve volatility and thermal stability. wiley.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA). wiley.com

The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. hplc.sk Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, form transient diastereomeric inclusion complexes with the derivatized enantiomers, leading to different retention times. wiley.com The choice of carrier gas, typically hydrogen or helium, is important for achieving high separation efficiency. hplc.sk

Table 2: Examples of Chiral GC Stationary Phases for Amine Enantioseparation

| Chiral Stationary Phase (CSP) Type | Example | Typical Application Note |

|---|---|---|

| Substituted Cyclodextrins | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Separation of derivatized (e.g., TFA) phenylalkylamines. wiley.com |

| Polysiloxane-bonded Peptides | Chirasil-Val | One of the first CSPs developed for GC, effective for amino acid derivatives. umich.edu |

An alternative to direct chiral separations is the indirect method, which involves derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgmdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography (HPLC or GC). wikipedia.org

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a well-known CDA for the analysis of primary and secondary amines. researchgate.net It reacts with the amine group of (R)- and (S)-1-(4-methoxyphenyl)propan-2-amine to form diastereomeric derivatives. nih.govnih.gov These derivatives can then be separated by standard reversed-phase HPLC and detected by UV absorbance at around 340 nm. nih.govfishersci.com The elution order of the L-D and L-L diastereomers is typically consistent, allowing for the determination of the original enantiomeric composition. fishersci.com

Table 3: Common Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Principle | Analytical Method |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA, Marfey's Reagent | Reacts with amines to form diastereomers. researchgate.net | Reversed-Phase HPLC-UV. nih.gov |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl, Mosher's Acid Chloride | Reacts with amines to form diastereomeric amides. wikipedia.orgresearchgate.net | NMR, HPLC, GC. researchgate.net |

| (-)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Reacts with amines to form fluorescent diastereomeric carbamates. nih.gov | HPLC-Fluorescence. nih.gov |

Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation

In the synthesis of this compound, both chromatographic and spectroscopic methods are invaluable for reaction monitoring and process control. fau.eu By taking aliquots from the reaction mixture at various time points, the progress of the reaction can be tracked.

Techniques like HPLC or GC can monitor the consumption of starting materials and the formation of the final product. fau.eu This allows for the determination of reaction endpoints and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading. Spectroscopic methods like in-situ FT-IR or NMR can provide real-time data on the concentration of reactants and products, offering a continuous view of the reaction kinetics without the need for sample extraction. nih.govnih.gov This level of process analytical technology (PAT) is crucial for ensuring consistent product quality and safety in a manufacturing setting.

Analysis of By-products and Impurities in Synthetic Pathways

The synthesis of 1-(4-methoxyphenyl)propan-2-amine, for instance via the Leuckart reaction from 4-methoxyphenylacetone (B17817), can generate a range of by-products and impurities. nih.gov The identification and quantification of these impurities are critical for quality control. GC-MS is a particularly powerful tool for this purpose, as it separates the components of the crude product and provides mass spectra that aid in their structural elucidation. nih.gov

Common impurities can arise from side reactions or incomplete reactions. For example, in the Leuckart synthesis, potential by-products include unreacted ketone, intermediate N-formyl derivatives, and various condensation products. nih.gov

Table 4: Potential Impurities in the Synthesis of 1-(4-Methoxyphenyl)propan-2-amine via the Leuckart Route

| Impurity/By-product | Potential Origin | Analytical Method |

|---|---|---|

| 4-Methoxyphenylacetone | Unreacted starting material. | GC-MS, HPLC. nih.gov |

| N-Formyl-1-(4-methoxyphenyl)propan-2-amine | Incomplete hydrolysis of the formyl intermediate. | GC-MS. nih.gov |

| N,N-bis[1-(4-methoxyphenyl)prop-2-yl]amine | Dimerization side reaction. | GC-MS. nih.gov |

| 4-Hydroxymethamphetamine | Present in illicitly prepared tablets, potential metabolite or impurity from precursor. nih.gov | GC-MS. nih.gov |

Chemical Transformations and Derivatization Research

Reactivity of the Amine Functionality

The primary amine group is a key site of reactivity, readily undergoing oxidation, reduction of its derivatives, and conversion into a wide array of other functional groups.

The amine functionality of (R)-1-(4-Methoxyphenyl)propan-2-amine can be oxidized to yield corresponding imines or nitriles. The process of amine oxidation often begins with the removal of one electron from the nitrogen atom to form a nitrogen radical cation. mdpi.com This intermediate can then deprotonate at the α-carbon (the carbon atom attached to the nitrogen) to produce a carbon-centered radical. mdpi.com Further oxidation and reaction pathways can lead to the formation of imines. For instance, the electrochemical oxidation of similar aliphatic amines has been studied, demonstrating the initial formation of a radical cation which subsequently reacts to form stable products. mdpi.com

While the amine group itself is in a reduced state, reduction reactions are highly relevant in the synthesis of this compound and its derivatives. For example, a common synthetic route to this compound involves the reductive amination of 1-(4-methoxyphenyl)propan-2-one. nist.govevitachem.com This process involves the formation of an intermediate imine, which is then reduced to the primary amine.

Furthermore, derivatives of the amine can be reduced. For instance, N-acylated derivatives can be reduced to the corresponding N-alkyl amines. The reduction of amides to amines is a fundamental transformation in organic synthesis. erowid.org Similarly, if the amine is first converted to an imine via reaction with a ketone or aldehyde, this imine can be subsequently reduced to a secondary or tertiary amine. A study on catalyst-free reductive alkylation highlights the use of sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) to efficiently convert primary amines into N-alkylated products. organic-chemistry.org

The primary amine of this compound is a versatile handle for creating a variety of derivatives. Common derivatization reactions include N-alkylation and N-acylation.

N-Alkylation: Secondary and tertiary amines can be formed through reactions with alkyl halides or via reductive alkylation. In reductive alkylation, the primary amine reacts with an aldehyde or ketone to form an imine, which is reduced in situ to the corresponding alkylated amine. For example, reaction with benzaldehyde (B42025) followed by reduction yields N-benzyl-1-(4-methoxyphenyl)propan-2-amine. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides converts the amine to an amide. This reaction is typically straightforward and is often used to protect the amine group or to synthesize derivatives for structure-activity relationship studies.

The following table summarizes some key derivatives formed from the amine functionality.

| Derivative Name | Precursor | Reagent/Reaction Type | Reference |

| (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | This compound | Benzaldehyde / Reductive Amination | google.com |

| N-ethyl-1-(4-methoxyphenyl)propan-2-amine | 1-(4-methoxyphenyl)propan-2-amine | Not specified (likely reductive amination with acetaldehyde) | achemblock.com |

| N-isopropyl-1-(4-methoxyphenyl)propan-2-amine | p-Methoxyamphetamine | Leuckart Method | researchgate.net |

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the phenyl ring is generally less reactive than the amine functionality. Its primary influence is electronic, donating electron density into the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from SN1 and SN2 reactions and requires specific conditions. libretexts.org For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

The methoxy group in this compound is an electron-donating group (EDG), not an electron-withdrawing group. EDGs increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. masterorganicchemistry.com Furthermore, the methoxy group is a poor leaving group. Consequently, direct nucleophilic aromatic substitution to replace the methoxy group on this compound is not a favorable reaction under standard SNAr conditions. Such a transformation would require harsh reaction conditions or a different reaction mechanism, such as one involving an organometallic intermediate.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of a lead compound is a cornerstone of medicinal chemistry, used to explore how structural modifications affect biological activity. This compound and its analogs have been the subject of such structure-activity relationship (SAR) studies. Modifications at the amine, the phenyl ring, and the propyl chain can lead to significant changes in a molecule's interaction with biological targets.

For example, the synthesis of (R,R)-formoterol, an anti-asthma drug, utilizes a derivative, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, highlighting the critical role of stereochemistry and N-substitution for potent biological activity. google.com In another example of SAR, a series of derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazine (p-MPPI) were synthesized to probe the binding requirements of the 5-HT1A serotonin (B10506) receptor. nih.gov This study found that the size of an alkyl group on the benzamide (B126) portion was critical, with affinity dropping significantly when the substituent was larger than a pentyl group. nih.gov

The table below presents examples of derivatives and their relevance in SAR studies.

| Base Compound | Derivative Structure/Modification | Study Focus/Application | Key Finding | Reference |

| This compound | N-benzyl derivative | Synthesis of (R,R)-Formoterol | The N-benzyl group is a key intermediate; stereochemistry is crucial for the final product's activity. | google.com |

| p-Methoxyamphetamine (PMA) | N-methyl (PMMA), N-ethyl, N,N-dimethyl derivatives | Neurotoxicity assessment | N-alkylation and the specific alkyl group influence the compound's neurotoxic potential. | researchgate.net |

| 4-(2'-methoxyphenyl)piperazine analog | p-Alkylbenzamido derivatives | 5-HT1A receptor binding affinity | Affinity is sensitive to the size of the p-substituent on the benzamido ring. | nih.gov |

Modification of the Methoxy Group

The methoxy group (-OCH₃) at the para-position of the phenyl ring is a key feature of the molecule, influencing its electronic properties and metabolic fate. Research has explored its modification, primarily through demethylation.

O-Demethylation: A significant transformation is the O-demethylation of the methoxy group to a hydroxyl group (-OH), converting this compound into its corresponding phenol, (R)-4-hydroxyamphetamine. This reaction is a common metabolic pathway catalyzed by enzymes such as cytochrome P450 2D6 (CYP2D6). nih.gov Studies have shown that 4-methoxyamphetamines are efficiently O-demethylated by the CYP2D6 enzyme system. nih.gov The conversion of the methoxy group to a hydroxyl group has been noted to reduce certain biological activities, underscoring the importance of this functional group. In one study involving the administration of p-methoxyamphetamine, two subjects excreted mainly 4-hydroxyamphetamine (both free and conjugated), indicating that O-dealkylation is a primary metabolic route. nih.gov

Conversely, research involving the CYP2D6 enzyme system did not observe ring oxidation at other positions, such as the formation of 2- or 3-hydroxy-4-methoxyamphetamines. nih.gov

Substitution: While metabolic O-demethylation is well-documented, synthetic substitution of the methoxy group with other functional groups through methods like nucleophilic aromatic substitution is also a potential area of chemical exploration.

Table 1: Modifications of the Methoxy Group

| Starting Compound | Reagent/Condition | Product | Transformation Type | Reference |

|---|

Modification of the Amine Chain

The primary amine group is a reactive site that allows for a wide range of derivatization reactions. These modifications are performed to create precursors for other complex molecules, to protect the amine during other synthetic steps, or for analytical purposes.

N-Alkylation and N-Arylation: A notable modification is the N-benzylation of this compound. This reaction involves treating the primary amine with benzaldehyde under reductive conditions (e.g., hydrogenation with a Pt/C catalyst) to yield (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine. google.com This N-benzylated derivative serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the anti-asthma drug (R,R)-formoterol. google.com

Amide Formation and Protecting Groups: The amine group can be converted into an amide for protection or to create derivatives for analytical characterization. For instance, in the synthesis of optically active 4-methoxyamphetamine, an N-benzyloxycarbonyl group (Cbz) was used as a protecting group for the amine. mdma.ch Another common derivatization technique, particularly for gas chromatography/mass spectrometry (GC/MS) analysis, involves reacting the amine with a chiral reagent. The use of enantiomerically pure Mosher's reagent ((R)-α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPCl) converts the chiral amine into diastereomeric amides, which can then be separated and quantified, allowing for stereochemical analysis. nih.gov

Oxidation: The primary amine group can also undergo oxidation reactions. Depending on the oxidizing agent and reaction conditions, it can be transformed into the corresponding imine or nitrile.

Table 2: Modifications of the Amine Chain

| Starting Compound | Reagent/Condition | Product | Transformation Type | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde, Pt/C, H₂ | (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | N-Benzylation | google.com |

| Chiral Amine (e.g., this compound) | (R)-MTPCl (Mosher's reagent) | Diastereomeric Amide Derivative | Amide Formation (for analysis) | nih.gov |

| Amine Precursor | Benzyloxycarbonyl chloride | N-Benzyloxycarbonyl protected amine | N-Protection | mdma.ch |

Molecular Interactions and Mechanistic Insights in Vitro and in Silico

Investigation of Molecular Target Interactions (e.g., Neurotransmitter Receptors, Enzymes)

The molecular interactions of (R)-1-(4-Methoxyphenyl)propan-2-amine and its racemate, p-methoxyamphetamine (PMA), have been a subject of scientific investigation to elucidate their pharmacological profile. These studies have primarily focused on their engagement with neurotransmitter systems, including receptors, enzymes, and transporters.

Receptor Binding Affinity Studies (In Vitro)

Direct in vitro receptor binding affinity data for the specific enantiomer this compound is not extensively available in the reviewed literature. However, studies on the racemic mixture, p-methoxyamphetamine (PMA), provide some insight into its receptor interaction profile. Research indicates that PMA exhibits a notably low affinity for several key serotonin (B10506) receptors. Specifically, its binding affinities (Ki) for the 5-HT1A, 5-HT2A, and 5-HT2C receptors have been reported to be greater than 20,000 nM, 11,200 nM, and greater than 13,000 nM, respectively. wikipedia.org An earlier study similarly found very weak affinity for the 5-HT1 and 5-HT2 receptors, with Ki values of 79,400 nM and 33,600 nM, respectively. wikipedia.org This suggests that direct binding to these postsynaptic serotonin receptors is not a primary mechanism of action for this compound.

Enzyme Modulation Studies

Investigations into the enzymatic interactions of p-methoxyamphetamine (PMA) have revealed it to be a potent and selective inhibitor of monoamine oxidase A (MAO-A). In vitro studies using mouse brain have demonstrated that PMA inhibits the oxidation of serotonin by MAO-A with a Ki value of 0.22 µM, making it over 20 times more potent than (+)-amphetamine in this regard. nih.govoup.comoup.com Conversely, its activity against MAO-B is significantly weaker, with a reported Ki value of approximately 500 µM. nih.govoup.comoup.com This selective inhibition of MAO-A, the enzyme primarily responsible for the degradation of serotonin, points to a significant mechanism through which PMA can modulate serotonergic neurotransmission.

Table 1: In Vitro Enzyme Inhibition Data for p-Methoxyamphetamine (PMA)

| Enzyme | Substrate | Tissue Source | Ki Value (µM) | Reference |

|---|---|---|---|---|

| MAO-A | 5-HT | Mouse Brain | 0.22 | nih.gov, oup.com, oup.com |

Transporter Interaction Investigations

The interaction of p-methoxyamphetamine (PMA) with monoamine transporters is a key aspect of its mechanism of action. It is characterized as a selective serotonin releasing agent (SSRA), exhibiting more potent effects on the serotonin transporter (SERT) compared to the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.org In vivo studies in anesthetized rats have shown that while PMA potently inhibits the uptake of serotonin, it acts as a relatively weak releasing agent for dopamine and does not inhibit its uptake. nih.gov This preferential action on SERT is a defining feature of its pharmacological profile, distinguishing it from other amphetamine derivatives that may have more balanced effects on all three monoamine transporters.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The chemical structure of this compound is a critical determinant of its interaction with biological targets. Structure-activity relationship (SAR) studies, often on related compounds, provide valuable insights into how specific structural features, such as stereochemistry and substituent patterns, influence its molecular recognition and binding profiles.

Impact of Stereochemistry on Molecular Recognition

While specific data on the differential effects of the (R) and (S) enantiomers of 1-(4-methoxyphenyl)propan-2-amine on receptor and transporter binding are not detailed in the available literature, studies on closely related compounds underscore the critical importance of stereochemistry in molecular recognition. For instance, in the case of the N-methylated analog, para-methoxymethamphetamine (PMMA), the (S)-enantiomer is a more potent releaser of serotonin (EC50 = 41 nM) and norepinephrine (EC50 = 147 nM) compared to the (R)-enantiomer (EC50 = 134 nM for serotonin, >14,000 nM for norepinephrine). wikipedia.org This demonstrates that the spatial arrangement of the amine and methyl groups relative to the phenyl ring significantly influences the interaction with monoamine transporters. It is therefore highly probable that the (R)- and (S)-enantiomers of 1-(4-methoxyphenyl)propan-2-amine also exhibit distinct binding and functional profiles at their molecular targets.

Effects of Substituent Modifications on Binding Profiles

The nature and position of substituents on the phenyl ring of amphetamine analogs play a crucial role in determining their binding affinities and selectivities for different molecular targets. The para-methoxy group in this compound is a key feature that influences its pharmacological properties. SAR studies on a series of para-substituted methcathinone (B1676376) analogs have revealed that the steric bulk of the para-substituent is a key determinant of selectivity for DAT versus SERT. researchgate.netnih.gov Generally, amphetamine and cathinone (B1664624) derivatives with para-substitutions tend to exhibit increased potency at SERT. nih.govcore.ac.uk For example, the addition of a para-chloro substituent to amphetamines has been shown to improve potency at SERT. nih.gov This suggests that the electronic and steric properties of the substituent at the para-position are critical for modulating the interaction with monoamine transporters, with bulkier or electron-withdrawing groups often shifting the selectivity towards the serotonin transporter.

Computational and Theoretical Chemistry Studies

The exploration of this compound at the molecular level through computational and theoretical chemistry provides critical insights into its interactions with biological targets. These in silico methods, including molecular docking, dynamics simulations, and binding affinity predictions, help to elucidate the mechanistic basis of its pharmacological activity. While specific computational studies exclusively focused on the (R)-enantiomer of 1-(4-Methoxyphenyl)propan-2-amine are not extensively available in public literature, a broader examination of related amphetamine derivatives provides a strong framework for understanding its likely molecular behavior.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would typically be aimed at understanding its interaction with monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as enzymes like monoamine oxidase A (MAO-A). nih.govnih.gov

Although specific docking studies on this compound are scarce, research on similar amphetamine derivatives reveals common interaction patterns. The benzene (B151609) ring of these compounds is crucial for binding within the active sites of targets like MAO-A, primarily through π-π stacking and hydrophobic interactions with aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe). researchgate.net For instance, in MAO-A, the benzene ring of amphetamine derivatives is thought to interact with a so-called "aromatic cage" formed by residues like Tyr407 and Tyr444. researchgate.net The stereochemistry of the compound can influence these interactions; for example, studies on amphetamine derivatives have suggested that the R configuration may be favored for interactions with residues like Tyr197 in MAO-A compared to the S configuration. researchgate.net

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. An MD simulation of this compound within a transporter or enzyme active site, typically embedded in a lipid bilayer to mimic the cell membrane, would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding interface. nih.govuci.edu These simulations can uncover conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. While specific MD simulations for this compound are not publicly documented, the methodology is a standard and powerful tool for understanding the dynamic nature of such molecular interactions. nih.govspringernature.com

Conformational Analysis

Conformational analysis of this compound is essential for understanding which three-dimensional shape of the molecule is most likely to be biologically active. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. The preferred conformation for binding to a specific target is influenced by the steric and electronic properties of both the ligand and the binding pocket.

Computational methods, such as systematic or stochastic conformational searches, can be used to identify low-energy conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or within a protein binding site). The relative energies of these conformations determine their population at a given temperature. For a molecule like this compound, key conformational features would include the orientation of the methoxyphenyl group relative to the aminopropane side chain. This orientation is critical as it dictates how the molecule presents its functional groups for interaction with a biological target.

Prediction of Binding Affinities and Molecular Interactions

The prediction of binding affinity is a primary goal of computational chemistry in drug discovery. nih.gov This is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For this compound, these values would quantify its potency at various biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed for amphetamine derivatives to predict biological activity based on physicochemical properties. researchgate.net These models have shown that electronic features of the benzene ring, such as atomic charges and the energy of the highest occupied molecular orbital (HOMO), are significant determinants of affinity for targets like MAO-A. researchgate.net

For closely related compounds, such as para-methoxymethamphetamine (PMMA), experimental data on the enantiomers' activity at monoamine transporters is available. The (S)-enantiomer of PMMA shows higher potency for inducing serotonin and norepinephrine release compared to the (R)-enantiomer. wikipedia.org This highlights the importance of stereochemistry in determining binding affinity and functional activity.

The table below summarizes the types of molecular interactions that would be investigated in computational studies of this compound and the predicted binding affinities based on data from related compounds.

| Target Protein | Predicted Interacting Residues | Predicted Interaction Type | Predicted Affinity (based on related compounds) |

| Monoamine Oxidase A (MAO-A) | Tyr407, Tyr444, Tyr197, Phe208, Phe352 researchgate.net | π-π stacking, Hydrophobic interactions researchgate.net | High, likely inhibitory nih.gov |

| Serotonin Transporter (SERT) | Aromatic residues in the binding pocket (e.g., Tyr176, Phe335) nih.gov | π-π stacking, Hydrogen bonding with the amine group | Moderate to high, likely a substrate or inhibitor nih.gov |

| Dopamine Transporter (DAT) | Aromatic and hydrophobic residues in the binding pocket nih.gov | π-π stacking, Hydrophobic interactions | Lower than SERT wikipedia.org |

| Norepinephrine Transporter (NET) | Aromatic and hydrophobic residues in the binding pocket nih.gov | π-π stacking, Hydrophobic interactions | Lower than SERT wikipedia.org |

Enzymatic Metabolism Pathways in Vitro and Non Human in Vivo Models

Identification of Metabolizing Enzymes

The primary enzyme responsible for the metabolism of (R)-1-(4-Methoxyphenyl)propan-2-amine is Cytochrome P450 2D6 (CYP2D6). nih.gov In vitro studies using human liver microsomes have demonstrated that CYP2D6 efficiently catalyzes the biotransformation of this compound. The role of CYP2D6 is highlighted by the observation that the metabolic reactions are negligible in liver microsomes that are genetically deficient in this specific enzyme. nih.gov The metabolism of this compound shows a strong correlation with dextromethorphan (B48470) O-demethylation activity, a standard measure of CYP2D6 function. nih.gov

While phenylisopropylamines as a class can interact with various CYP enzymes, CYP2D6 has been specifically identified as the critical catalyst for the major metabolic pathways of this compound. nih.gov In addition to its role as a substrate for CYP2D6, the compound also acts as a potent, reversible inhibitor of Monoamine Oxidase A (MAO-A). wikipedia.orgnih.gov

Metabolite Identification and Profiling

Metabolite profiling studies in various non-human in vivo and in vitro models have identified several key products resulting from the biotransformation of this compound. The primary metabolite is 4-hydroxyamphetamine, which is formed via O-demethylation and is found in both free and conjugated forms. nih.gov Other significant metabolites are generated through side-chain oxidation.

In studies with guinea pigs, O-demethylation to 4-hydroxyamphetamine was the predominant pathway, with the metabolite being excreted largely in a conjugated form. nih.gov Rat models showed metabolism by both O-demethylation and side-chain oxidation. nih.gov

The following table summarizes the principal metabolites identified in non-human and in vitro models.

| Metabolite Name | Metabolic Pathway | Model System |

|---|---|---|

| 4-Hydroxyamphetamine (PHA) | O-demethylation | Human Liver Microsomes, Rat, Guinea Pig nih.gov |

| 1-(4'-Methoxyphenyl)propan-2-one oxime | Side-chain Oxidation | Rat nih.gov |

| 1-(4'-Methoxyphenyl)propan-2-one | Side-chain Oxidation | Human (in subjects with deficient O-demethylation) nih.gov |

| 4-Methoxybenzoic acid | Side-chain Oxidation | Human (in subjects with deficient O-demethylation) nih.gov |

| 4-Hydroxynorephedrine | Side-chain Oxidation/Hydroxylation | Human nih.gov |

Reaction Kinetic Studies of Enzymatic Processes

Kinetic studies have been performed to quantify the interaction of this compound with its primary metabolizing enzyme, CYP2D6. The O-demethylation of the compound, catalyzed by CYP2D6 in human liver microsomes, has been characterized with the following Michaelis-Menten kinetic parameters:

K_m (Michaelis constant): 59.2 ± 22.4 µM nih.gov

V_max (Maximum reaction velocity): 29.3 ± 16.6 nmol/mg/hr nih.gov

These values indicate the substrate concentration at which the reaction rate is half of V_max and the maximum rate of the enzymatic reaction, respectively. The significant variability observed in these constants across different liver samples underscores the potential for interindividual differences in metabolism, likely linked to the known genetic polymorphism of the CYP2D6 enzyme. nih.gov

In addition to being a substrate, the compound is a potent competitive inhibitor of MAO-A. Kinetic analysis has determined its inhibitory constant (IC₅₀) for MAO-A to be in the range of 300 to 600 nM. wikipedia.org

| Enzyme | Process | Kinetic Parameter | Value | Model |

|---|---|---|---|---|

| CYP2D6 | O-demethylation | K_m | 59.2 ± 22.4 µM | Human Liver Microsomes nih.gov |

| CYP2D6 | O-demethylation | V_max | 29.3 ± 16.6 nmol/mg/hr | Human Liver Microsomes nih.gov |

| MAO-A | Inhibition | IC₅₀ | 300 - 600 nM | In Vitro wikipedia.org |

Role As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Compounds

The enantiopure nature of (R)-1-(4-Methoxyphenyl)propan-2-amine makes it an important starting material for the synthesis of several key pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic activity.

(R,R)-Formoterol, a long-acting β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease, is synthesized using this compound as a key chiral intermediate. google.comepo.org The synthesis ensures the correct stereochemistry at one of the two chiral centers in the final Formoterol molecule.

One common synthetic strategy involves the coupling of an N-protected derivative of this compound with a suitable epoxide partner. For instance, (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine can be reacted with an optically pure styrene (B11656) oxide derivative, such as (R)-4-benzyloxy-3-formamidostyrene oxide, to form the dibenzylated precursor of Formoterol. google.comgoogle.com The final step involves the removal of the protecting groups, typically through catalytic hydrogenation, to yield (R,R)-Formoterol. researchgate.netgoogle.com

Different synthetic variations exist. One process describes the condensation of (p-methoxyphenyl)acetone with l(R)-phenylethylamine, followed by diastereoselective hydrogenation to produce an intermediate amine. google.com This amine is then reacted with a racemic epoxide, and the resulting mixture of epimers is separated later in the synthesis. google.com Another approach involves coupling racemic 4-benzyloxy-3-nitrostyrene oxide with an optically pure N-substituted derivative of this compound, followed by separation of the diastereomeric mixture. epo.orggoogle.comgoogle.com

Table 1: Key Intermediates in the Synthesis of (R,R)-Formoterol

| Intermediate | Role |

|---|---|

| This compound | Chiral building block providing one of the stereocenters. google.com |

| (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | Protected amine for coupling reaction. google.comgoogle.com |

| (R)-4-benzyloxy-3-formamidostyrene oxide | Chiral epoxide partner in the coupling reaction. google.com |

(R)-Tamsulosin is an α1a-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. Early stereoselective syntheses of Tamsulosin utilized this compound as the chiral starting material to establish the correct stereochemistry of the final drug. rsc.org

The synthesis typically begins with the protection of the amine group of this compound, often as an acetamide. google.comepo.org This is followed by a sulfonation reaction on the phenyl ring. The resulting sulfonamide intermediate is a crucial component. This key intermediate, (R)-5-(2-aminopropyl)-2-methoxy-benzenesulfonamide, is then coupled with an appropriate ether derivative, such as a 2-(2-ethoxyphenoxy)ethyl halide or tosylate, to assemble the final Tamsulosin molecule. google.comkarlancer.com

Alternative approaches have also been developed. One method involves the reductive condensation of 1-(4-methoxyphenyl)-2-propanone with (R)-1-phenylethylamine, followed by sulfonation and deprotection to yield the key chiral amine hydrochloride intermediate for the final coupling step. drugfuture.com This highlights the importance of securing the chiral amine fragment, for which this compound serves as a direct precursor in some routes. rsc.orggoogle.comepo.org

Table 2: Synthetic Approaches to Tamsulosin Involving this compound or its Precursors

| Starting Material / Key Intermediate | Key Reaction Steps | Reference |

|---|---|---|

| This compound | Acetylation, sulfonation, hydrolysis, coupling with an ether derivative. | rsc.orggoogle.comepo.org |

The utility of this compound extends beyond the synthesis of Formoterol and Tamsulosin. As a primary chiral amine, it serves as a foundational element for constructing a variety of chiral amine-containing molecular scaffolds. Chiral amines are prevalent structural motifs in a vast array of natural products and biologically active compounds. acs.org The synthesis of complex heterocyclic structures, such as tetrahydropyrroloquinazolines, often involves the coupling of amino amides with aldehydes, demonstrating a general strategy where chiral amines can be incorporated to build intricate, polyannular systems. nih.gov While specific examples directly employing this compound for diverse scaffolds are specialized, its fundamental structure is representative of the chiral amine building blocks used in the enantioselective synthesis of pharmacologically relevant molecules. acs.org

Application in Asymmetric Synthesis as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. youtube.com

In some synthetic contexts, amine-containing compounds can function as chiral auxiliaries. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, an intermediate for Formoterol, can be achieved by using (R)-α-methylphenethylamine as a chiral auxiliary. google.com In this process, the auxiliary reacts with p-methoxyphenylacetone to form an imine, which is then hydrogenated to create a chiral amine intermediate with high stereoselectivity. google.com The auxiliary group is subsequently removed. While this compound is the product of such a sequence (after debenzylation), its structural analogs demonstrate the principle of using chiral amines as auxiliaries to induce asymmetry in a reaction. The use of chiral auxiliaries is a powerful and reliable method for producing enantiomerically pure compounds. youtube.comelsevierpure.com

Future Research Directions and Unexplored Areas

The exploration of (R)-1-(4-Methoxyphenyl)propan-2-amine and its analogs is poised for significant advancement through the integration of cutting-edge technologies and novel scientific approaches. Future research is anticipated to focus on enhancing the stereoselectivity and efficiency of its synthesis, deepening the understanding of its molecular interactions, designing novel derivatives with tailored properties, and developing more environmentally benign production methods. These endeavors will not only refine our knowledge of this specific compound but also contribute to broader progress in medicinal chemistry and synthetic organic chemistry.

常见问题

Q. What are the optimal synthetic routes for (R)-1-(4-Methoxyphenyl)propan-2-amine, and how do they compare in terms of enantiomeric purity and scalability?

The synthesis typically involves reductive amination of 4-methoxybenzaldehyde with ammonia or primary amines, followed by chiral resolution (e.g., enzymatic or catalytic hydrogenation) to isolate the (R)-enantiomer . Industrial methods prioritize scalable approaches like immobilized whole-cell biocatalysts using ω-transaminases (e.g., ATA-117), which achieve >99% enantiomeric excess (ee) under optimized conditions . For academic labs, asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution using lipases may offer better control over stereochemistry .

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate it?